3-(1,3-Benzodioxol-5-yl)-1-methylpropyl acetate
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-1-methylpropyl acetate is an organic compound that features a benzodioxole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-1-methylpropyl acetate typically involves the esterification of 3-(1,3-Benzodioxol-5-yl)-1-methylpropanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-1-methylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-1-methylpropyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-1-methylpropyl acetate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins or interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-1-methylpropanol: The alcohol precursor to the acetate.
1,3-Benzodioxole: The core structure present in the compound.
3-(1,3-Benzodioxol-5-yl)propionic acid: An oxidized form of the compound.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-1-methylpropyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
68844-96-2 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-yl acetate |
InChI |
InChI=1S/C13H16O4/c1-9(17-10(2)14)3-4-11-5-6-12-13(7-11)16-8-15-12/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
WPDTWMWIRBCOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)OC(=O)C |
Origin of Product |
United States |
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